molecular formula C26H36N2O5 B1210436 Zatebradine CAS No. 85175-67-3

Zatebradine

Cat. No.: B1210436
CAS No.: 85175-67-3
M. Wt: 456.6 g/mol
InChI Key: KEDQCFRVSHYKLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zatebradine is a bradycardic agent that specifically inhibits the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels in the pacemaker cells of the sinoatrial node. This compound is known for its ability to reduce heart rate without causing negative inotropic or proarrhythmic effects . It is chemically derived from verapamil and is used primarily in cardiovascular research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Zatebradine can be synthesized through a multi-step process involving the reaction of 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline with 3-(3,4-dimethoxyphenyl)propylamine under specific conditions. The reaction typically involves the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Zatebradine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert this compound to its reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like alkyl halides or aryl halides are used under basic conditions.

Major Products: The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives of this compound .

Mechanism of Action

Zatebradine exerts its effects by selectively inhibiting the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels in the pacemaker cells of the sinoatrial node. This inhibition reduces the spontaneous depolarization rate of these cells, leading to a decrease in heart rate. The compound does not significantly affect other cardiac ionic channels, making it a specific and effective bradycardic agent .

Comparison with Similar Compounds

Uniqueness of Zatebradine: this compound is unique due to its high specificity for HCN channels and its ability to reduce heart rate without causing negative inotropic or proarrhythmic effects. This makes it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

3-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O5/c1-27(13-9-19-7-8-22(30-2)23(15-19)31-3)11-6-12-28-14-10-20-16-24(32-4)25(33-5)17-21(20)18-26(28)29/h7-8,15-17H,6,9-14,18H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDQCFRVSHYKLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

91940-87-3 (hydrochloride)
Record name Zatebradine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085175673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1048413
Record name Zatebradine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85175-67-3
Record name Zatebradine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085175673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zatebradine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZATEBRADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV27RY5876
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zatebradine
Reactant of Route 2
Reactant of Route 2
Zatebradine
Reactant of Route 3
Reactant of Route 3
Zatebradine
Reactant of Route 4
Reactant of Route 4
Zatebradine
Reactant of Route 5
Reactant of Route 5
Zatebradine
Reactant of Route 6
Reactant of Route 6
Zatebradine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.